molecular formula C8H16O2 B1328912 1,1-Dimethoxycyclohexane CAS No. 933-40-4

1,1-Dimethoxycyclohexane

Cat. No. B1328912
CAS RN: 933-40-4
M. Wt: 144.21 g/mol
InChI Key: XPIJMQVLTXAGME-UHFFFAOYSA-N
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Patent
US05399778

Procedure details

Cyclohexanone dimethyl ketal (CHMK) was prepared as described in Example 1 from 1 mol of cyclohexanone and trimethyl orthoformate. 370.6 g of isobutanol (2-methyl-1-propanol, 5.0 mols) were added, and the transketalization was then carried out under reflux while the sump temperature was gradually increased from 110° to 160° C. After a running time of 2 hours, another 0.4 g of p-toluenesulfonic acid was added. The low-boiling-point components, i.e. methyl formate, methanol and a small amount of isobutyl formate, were removed by distillation under reflux (ratio 1:5 to 1:2) over the course of 4 hours.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370.6 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.[CH:8](OC)([O:11][CH3:12])[O:9][CH3:10].C(O)C(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:10][O:9][C:8]1([O:11][CH3:12])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
370.6 g
Type
reactant
Smiles
C(C(C)C)O
Step Four
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux while the sump temperature
TEMPERATURE
Type
TEMPERATURE
Details
was gradually increased from 110° to 160° C
CUSTOM
Type
CUSTOM
Details
The low-boiling-point components, i.e. methyl formate, methanol and a small amount of isobutyl formate, were removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (ratio 1:5 to 1:2) over the course of 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1(CCCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.